molecular formula C9H8ClNO4S B8185046 6-Nitro-indan-4-sulfonyl chloride

6-Nitro-indan-4-sulfonyl chloride

Cat. No.: B8185046
M. Wt: 261.68 g/mol
InChI Key: AWYAOJVSUFHGNX-UHFFFAOYSA-N
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Description

6-Nitro-indan-4-sulfonyl chloride (CAS: 2818279-24-0) is a specialized sulfonyl chloride derivative featuring a bicyclic indan core substituted with a nitro group at position 6 and a sulfonyl chloride moiety at position 4. This compound is produced by J&W Pharmlab (Shanghai) and is marketed as a high-purity (97%) intermediate for pharmaceutical and materials science applications. Its structure combines the electron-withdrawing nitro group with the reactive sulfonyl chloride, making it a versatile substrate for synthesizing sulfonamides or other functionalized derivatives. Current pricing ranges from ¥4,109.65 for 250 mg to ¥51,414.37 for 5 g, reflecting its specialized use in research and development .

Properties

IUPAC Name

6-nitro-2,3-dihydro-1H-indene-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4S/c10-16(14,15)9-5-7(11(12)13)4-6-2-1-3-8(6)9/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYAOJVSUFHGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-indan-4-sulfonyl chloride typically involves the nitration of indan followed by sulfonylation. One common method includes the nitration of indan using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position. The resulting 6-nitro-indan is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 4-position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-indan-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride

  • Structure : A tricyclic benzo[cd]indole system with a ketone (2-oxo) group and sulfonyl chloride at position 5.
  • Synthesis: Synthesized via chlorosulfonic acid treatment at 0°C, yielding 38% as a yellow solid.
  • Reactivity : The ketone group may stabilize intermediates during sulfonamide formation, whereas the nitro group in this compound enhances electrophilicity at the sulfonyl chloride site.

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

  • Structure : A pyrimidine ring with chlorine and methyl groups at positions 2 and 6, respectively, and a carboxylic acid at position 4.
  • Function : Primarily used in metal coordination chemistry. Unlike sulfonyl chlorides, carboxylic acid derivatives are less reactive toward nucleophilic substitution but serve distinct roles in metallurgical or catalytic applications .

Comparative Data Table

Compound Core Structure Key Substituents Reactivity Profile Yield (Reported) Applications
This compound Bicyclic indan -NO₂ (position 6), -SO₂Cl (4) High electrophilicity N/A Pharma intermediates
2-Oxo-...indole-6-sulfonyl chloride Tricyclic benzo[cd]indole -C=O (position 2), -SO₂Cl (6) Moderate electrophilicity 38% Sulfonamide synthesis
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine -Cl (2), -CH₃ (6), -COOH (4) Low reactivity (acid-driven) N/A Metal chelation

Key Research Findings

Synthetic Challenges : While 2-oxo-indole derivatives are synthesized via controlled chlorosulfonic acid reactions, the nitro-substituted indan variant may require stringent temperature or catalytic conditions due to steric and electronic effects.

Application Scope : Unlike pyrimidine-based acids (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid), sulfonyl chlorides like this compound are tailored for covalent bond formation in drug discovery, such as protease inhibitor development .

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